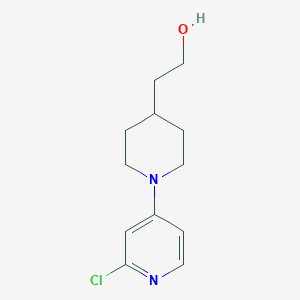

2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)ethan-1-ol

CAS No.: 1289208-95-2

Cat. No.: VC3213862

Molecular Formula: C12H17ClN2O

Molecular Weight: 240.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1289208-95-2 |

|---|---|

| Molecular Formula | C12H17ClN2O |

| Molecular Weight | 240.73 g/mol |

| IUPAC Name | 2-[1-(2-chloropyridin-4-yl)piperidin-4-yl]ethanol |

| Standard InChI | InChI=1S/C12H17ClN2O/c13-12-9-11(1-5-14-12)15-6-2-10(3-7-15)4-8-16/h1,5,9-10,16H,2-4,6-8H2 |

| Standard InChI Key | SPRMQMXGLQNCPR-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CCO)C2=CC(=NC=C2)Cl |

| Canonical SMILES | C1CN(CCC1CCO)C2=CC(=NC=C2)Cl |

Introduction

Chemical Structure and Nomenclature

Structural Components

2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)ethan-1-ol contains several key functional groups that define its chemical identity:

-

A piperidine ring (six-membered nitrogen-containing heterocycle)

-

A 2-chloropyridine moiety attached at position 4 of the pyridine ring to the nitrogen of the piperidine

-

An ethanol chain (2-carbon hydroxyethyl group) attached to position 4 of the piperidine ring

The presence of these functional groups contributes to the compound's unique chemical properties and potential biological activities. The piperidine nitrogen serves as a basic center, while the hydroxyl group can participate in hydrogen bonding interactions. The 2-chloropyridine introduces an electron-withdrawing halogen that affects the electron distribution throughout the molecule.

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be anticipated:

| Property | Predicted Value/Characteristic |

|---|---|

| Physical State | Crystalline solid at room temperature |

| Solubility | Moderately soluble in polar organic solvents |

| Hydrogen Bonding | Donor (hydroxyl group) and acceptor (pyridine nitrogen) sites |

| pKa | Weakly basic due to the piperidine nitrogen |

Synthetic Approaches

Key Reaction Parameters

Based on the synthesis of related compounds, the following reaction parameters would likely be important:

| Parameter | Typical Range/Conditions |

|---|---|

| Temperature | 60-90°C |

| Reaction Time | 2-3 hours |

| Solvent System | Polar aprotic solvents (e.g., DMF, acetonitrile) |

| Purification | Column chromatography, recrystallization |

Thin-layer chromatography would typically be employed to monitor reaction progress, followed by appropriate workup procedures to isolate the desired product .

Structure-Activity Relationships

Pharmacophoric Elements

The structure of 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)ethan-1-ol incorporates several pharmacophoric elements that could contribute to biological activity:

-

The piperidine ring, which is common in many bioactive compounds including those targeting muscarinic receptors

-

The 2-chloropyridine, which can enhance metabolic stability and influence receptor binding

-

The hydroxyethyl side chain, which can participate in hydrogen bonding with target proteins

These structural features share commonalities with compounds described as guanylate cyclase activators and muscarinic receptor antagonists .

Comparison with Related Bioactive Compounds

Several structurally related compounds have demonstrated significant biological activities:

The presence of a hydroxyl group in 2-(1-(2-Chloropyridin-4-yl)piperidin-4-yl)ethan-1-ol instead of carbonyl functionality (as in some related compounds) could potentially modify its interaction with biological targets and influence its pharmacokinetic properties.

Analytical Characterization

| Analytical Method | Expected Characteristic Features |

|---|---|

| ¹H NMR | Signals for piperidine ring protons (1.5-3.5 ppm), ethanol chain methylene groups (3.5-4.0 ppm), aromatic pyridine protons (7.0-8.5 ppm), and hydroxyl proton (variable) |

| ¹³C NMR | Signals for aliphatic carbons (20-60 ppm) and aromatic/heterocyclic carbons (120-160 ppm) |

| IR | Characteristic bands for O-H stretching (3200-3600 cm⁻¹), C-N stretching, and aromatic C=C/C=N stretching |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, with fragmentation patterns including loss of the hydroxyl group and cleavage of the piperidine ring |

Related compounds like 1-(4-(2-chloropyridin-4-yl)piperidin-1-yl)ethanone have been characterized using similar analytical techniques .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume